1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride
Overview
Description
1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl and a molecular weight of 188.66 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its imidazole ring, which is a common structure in many biologically active molecules.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit antimicrobial potential , suggesting that this compound may interact with microbial proteins or enzymes.
Mode of Action
Based on the known activities of similar imidazole derivatives, it can be hypothesized that this compound may interfere with the function of microbial proteins or enzymes, thereby inhibiting microbial growth .
Result of Action
Given the antimicrobial potential of similar imidazole derivatives , it can be hypothesized that this compound may inhibit microbial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride typically involves the reaction of 2-ethylimidazole with acetone in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)imidazole: This compound has a similar imidazole ring but with a hydroxyethyl group instead of an acetone group.
2-ethylimidazole: This is a simpler compound with just the imidazole ring and an ethyl group.
Uniqueness
1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is unique due to its combination of the imidazole ring and the acetone group. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWLGVVOYMNISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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